N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazino)propanamide
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazino)propanamide is a complex organic compound featuring an adamantyl group, a thiazole ring, and a hydrazino-propanamide moiety
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazinyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-2-3-4-17(26)24-25-19(28)8-18(27)23-20-22-16(12-29-20)21-9-13-5-14(10-21)7-15(6-13)11-21/h12-15H,2-11H2,1H3,(H,24,26)(H,25,28)(H,22,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXGWGNZTFAKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NNC(=O)CC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazino)propanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the adamantyl group. The adamantyl group is often introduced via a Friedel-Crafts alkylation reaction, while the thiazole ring can be synthesized through a Hantzsch thiazole synthesis. The final step involves the coupling of the thiazole-adamantyl intermediate with the hydrazino-propanamide moiety under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring and adamantyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the hydrazino-propanamide moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Adamantyl)-1,2,3-thiadiazole: Shares the adamantyl group and a similar heterocyclic ring structure.
4-(1-Adamantyl)-2-methyl-thiazole: Similar thiazole ring with a methyl substitution.
4,5-Diphenyl-1,2,3-thiadiazole: Contains a thiadiazole ring with phenyl substitutions.
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-3-(2-pentanoylhydrazino)propanamide is unique due to its combination of structural features, including the adamantyl group, thiazole ring, and hydrazino-propanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
